Betamethasone valeroacetate

Description

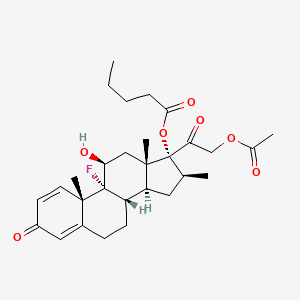

Structure

3D Structure

Properties

CAS No. |

5919-89-1 |

|---|---|

Molecular Formula |

C29H39FO7 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C29H39FO7/c1-6-7-8-25(35)37-29(24(34)16-36-18(3)31)17(2)13-22-21-10-9-19-14-20(32)11-12-26(19,4)28(21,30)23(33)15-27(22,29)5/h11-12,14,17,21-23,33H,6-10,13,15-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |

InChI Key |

QSZKFXMOBKKROF-YCUXZELOSA-N |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthesis Routes for Betamethasone (B1666872) Valeroacetate

The synthesis of betamethasone and its esters, such as the valeroacetate, is a significant undertaking in medicinal chemistry, often starting from more accessible steroid precursors. rsc.org Modern synthetic routes are continuously optimized to improve yield, stereoselectivity, and cost-effectiveness, while also exploring more environmentally benign processes. researchgate.netnih.gov

Multi-step Chemical Synthesis Approaches

The traditional and most common methods for producing betamethasone valeroacetate rely on a sequence of carefully orchestrated chemical reactions to build the final molecule from a simpler steroid scaffold.

Betamethasone valeroacetate is specifically betamethasone 17-valerate 21-acetate. wikipedia.org The introduction of the valerate (B167501) group at the C17-hydroxyl position is a key esterification step. One documented method involves the reaction of betamethasone with trimethyl orthovalerate in the presence of an acid catalyst like tosic acid. google.com This reaction forms a cyclic orthoester intermediate involving the 17α and 21-hydroxyl groups, which is then selectively hydrolyzed to yield the desired 17α-valerate ester. nih.gov

It is crucial to control the reaction conditions to ensure the selective acylation at the sterically hindered tertiary C17-hydroxyl group over the primary C21-hydroxyl group. nih.gov In some cases, direct acylation can be achieved using an appropriate acyl chloride in the presence of a catalyst such as 4-(dimethylamino)pyridine. nih.gov Subsequent esterification at the C21 position with acetic anhydride (B1165640) can complete the formation of betamethasone valeroacetate. google.com A notable chemical transformation related to these esters is the potential for acyl group migration. Under certain conditions, such as thermal degradation, the ester group can migrate from the C17 to the C21 position, forming the betamethasone-21-valerate isomer. nih.govresearchgate.net

| Reaction | Reagents | Position | Purpose |

| Esterification | Trimethyl orthovalerate, Tosic acid | C17, C21 | Forms cyclic orthoester for selective C17 acylation. google.comnih.gov |

| Hydrolysis | Aqueous sulfuric acid | C17, C21 | Opens the orthoester to yield the 17-valerate. google.com |

| Esterification | Acetic anhydride, Potassium acetate (B1210297) | C21 | Introduces the acetate group at the C21 position. google.com |

One of the most significant synthetic challenges is the stereoselective introduction of the methyl group at the 16β position, which is critical for the compound's biological activity. smolecule.com A common strategy involves an indirect methylation approach. smolecule.com For instance, starting from a 17-ketosteroid, a 16-methylene group can be introduced, which is then stereoselectively hydrogenated using a catalyst like Wilkinson's catalyst to yield the 16β-methyl configuration. smolecule.com

Another route involves the direct methylation of an enolate intermediate. In a synthesis starting from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), the 16α-methyl group is first introduced stereoselectively using methyl bromide (CH3Br). researchgate.netresearchgate.net This is followed by an epimerization step to convert the 16α-methyl to the desired 16β-methyl configuration. researchgate.netresearchgate.net The precise control of stereochemistry during these steps is paramount to avoid the formation of inactive or less active isomers. nih.gov

Throughout the synthesis of betamethasone valeroacetate, numerous functional group interconversions (FGIs) are required. ub.eduimperial.ac.uk These include oxidations, reductions, and eliminations to manipulate the steroid core. For example, the introduction of the double bond at the C1-C2 position is a key oxidation step. acs.org

Given the multiple reactive sites on the steroid molecule, protective groups are essential to ensure that reactions occur only at the desired location. fu-berlin.deumich.edu For example, during the construction of the side chain, the 3-keto group may be protected as a ketal. nih.gov Similarly, hydroxyl groups that are not meant to react, such as the 11β-hydroxyl, may require protection during certain steps and subsequent deprotection to reveal the final structure. fu-berlin.de The choice of protecting groups is critical; they must be stable under the reaction conditions for which they are needed but easily removable without affecting other parts of the molecule. umich.edu

Hybrid Synthesis Approaches Incorporating Biocatalysis (e.g., Fermentative Dehydrogenation)

To create more sustainable and efficient manufacturing processes, modern steroid synthesis increasingly incorporates biocatalytic steps. orientjchem.orgnih.gov One of the most successful applications of biocatalysis in this context is the introduction of the C1-C2 double bond in the A-ring of the steroid nucleus. acs.orgnih.gov

This transformation, known as Δ1-dehydrogenation, can be achieved with high selectivity using whole-cell fermentation with microorganisms such as Arthrobacter simplex or Nocardioides simplex. researchgate.netramauniversity.ac.inoup.com This enzymatic process is often used as a "greener" alternative to chemical oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net More recently, engineered enzymes, such as 3-ketosteroid-Δ1-dehydrogenase (KstD), have been developed to perform this regioselective dehydrogenation with high efficiency. nih.gov Biocatalysis is also explored for other key steps, such as selective hydroxylations, which can be difficult to achieve with high regio- and stereoselectivity using traditional chemical methods. acs.orgacs.orgresearchgate.net

| Biocatalytic Step | Enzyme/Organism | Transformation | Advantage |

| Δ1-Dehydrogenation | Arthrobacter simplex | Introduces C1=C2 double bond | High selectivity, mild conditions. researchgate.netoup.com |

| Δ1-Dehydrogenation | Engineered 3-ketosteroid-Δ1-dehydrogenase (KstD) | Introduces C1=C2 double bond | High efficiency and regioselectivity. nih.gov |

| C21-Hydroxylation | CsCYP21A (from Bufo bufo gargarizans) | Adds hydroxyl group at C21 | Potential sustainable replacement for chemical methods. acs.orgacs.org |

Precursor Chemical Transformations and Derivatizations (e.g., from 9α-Hydroxyandrost-4-ene-3,17-dione)

Many modern syntheses of complex corticosteroids like betamethasone begin with readily available and relatively inexpensive steroid intermediates produced via fermentation. vjs.ac.vnresearchgate.net A pivotal starting material is 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). researchgate.netnih.govresearchgate.net This compound already contains the 9α-hydroxy group, which is a precursor to the 9α-fluoro atom found in betamethasone.

Starting from 9α-OH-AD, the synthesis proceeds through several key transformations:

D-ring side chain construction : The 17-keto group is elaborated to form the dihydroxyacetone side chain characteristic of corticosteroids. This can be achieved through methods like reaction with 2-chlorovinyl ethyl ether, which serves as a less toxic alternative to older methods using potassium cyanide. researchgate.netresearchgate.net

16β-methylation : As previously described, the 16β-methyl group is introduced stereoselectively. nih.govresearchgate.net

C-ring modification : The 9α-hydroxy group is used to introduce the 9,11β-epoxide, which is a key intermediate for introducing the 9α-fluoro and 11β-hydroxy functionalities. researchgate.net

A-ring modification : Finally, the C1-C2 double bond is introduced, often via fermentative dehydrogenation, to complete the core structure of betamethasone. nih.govresearchgate.net

This modular approach, starting from a common precursor like 9α-OH-AD, allows for a divergent synthesis strategy to produce not only betamethasone but also other related 16β-methylcorticoids. nih.gov

Development of Novel Analogs and Derivatives

The quest for more potent and selective corticosteroid-based therapeutics has driven the development of novel analogs and derivatives of established drugs like betamethasone valeroacetate. These efforts are primarily centered on modifying the C17 and C21 positions to influence the parent molecule's physicochemical properties and biological activity.

Synthesis of Variously Substituted Steroid Esters (e.g., 17-heterocyclic aromatic esters)

A significant focus in the development of betamethasone analogs has been the synthesis of 17-heterocyclic aromatic esters. Research has demonstrated that the introduction of heteroaryl carboxylates at the 17-position can substantially impact the anti-inflammatory potency of the corticosteroid.

One established method for the synthesis of these esters involves the direct acylation of a 21-acetate-protected 9α,11β-dichloro-16-methyl corticosteroid with the appropriate heteroaryl carbonyl chloride. nih.gov This reaction is typically facilitated by the presence of a catalyst such as 4-(dimethylamino)pyridine. nih.gov An alternative synthetic route involves the acylation of a 21-functionalized 17-hydroxy Δ⁹⁽¹¹⁾ compound at the 17-position, which is then followed by chlorination of the C-ring. nih.gov

Extensive investigation has been conducted on various heterocyclic acyl functionalities. The most studied among these is the 2-furoyl group, with research also extending to 3-furoyl, as well as 2- and 3-thenoyl derivatives. nih.gov The resulting 17-heteroaryl esters have shown significant topical anti-inflammatory potencies, in some cases, far exceeding that of betamethasone valerate. For instance, certain 21-chloro and 21-fluoro derivatives of the 17-(2'-furoate) ester in the 16α-methyl series have demonstrated potencies up to eight times that of betamethasone valerate in preclinical models. nih.gov

| Derivative | Acyl Group | Synthetic Approach | Reference |

|---|---|---|---|

| 9α,11β-dichloro-16-methyl corticosteroid 17-(2'-furoate) | 2-Furoyl | Direct acylation with 2-furoyl chloride | nih.gov |

| 9α,11β-dichloro-16-methyl corticosteroid 17-(3'-furoate) | 3-Furoyl | Direct acylation with 3-furoyl chloride | nih.gov |

| 9α,11β-dichloro-16-methyl corticosteroid 17-(2'-thenoate) | 2-Thenoyl | Direct acylation with 2-thenoyl chloride | nih.gov |

| 9α,11β-dichloro-16-methyl corticosteroid 17-(3'-thenoate) | 3-Thenoyl | Direct acylation with 3-thenoyl chloride | nih.gov |

Exploration of Alternative Linkages and Functionalizations

Beyond the synthesis of traditional and heterocyclic esters, researchers have explored alternative chemical linkages and functionalizations at the 17-position to create novel betamethasone derivatives. These modifications aim to alter the molecule's interaction with the glucocorticoid receptor and its metabolic stability.

One such area of exploration is the synthesis of betamethasone 17α-carbamates . A series of these compounds have been designed and synthesized to investigate their potential as dissociated glucocorticoid receptor modulators. nih.gov The synthesis of these carbamate (B1207046) analogs introduces a different type of linkage at the 17α-position, moving away from the typical ester bond. Several alkyl-substituted betamethasone 17α-carbamates have been identified that exhibit high affinity for the glucocorticoid receptor. nih.gov

Another approach to functionalization involves the creation of 17,21-cyclic orthoesters . These are often synthesized as intermediates in the preparation of 17-monoesters of 17α,21-dihydroxy steroids. The formation of a cyclic orthoester can be achieved through the reaction of betamethasone with a suitable orthoester, such as trimethyl orthovalerate, in the presence of an acid catalyst. google.com These cyclic intermediates can then be selectively hydrolyzed under controlled pH conditions to yield the desired 17-monoester. google.com This methodology provides a pathway to introduce a variety of ester groups at the 17-position. The introduction of a functionalized ester group at the 17α-position can also be achieved via the acid-catalyzed formation of a cyclic orthoester involving the 17α,21-hydroxyl groups, followed by acid-catalyzed hydrolysis. researchgate.net

| Compound Type | Key Functional Group/Linkage | Synthetic Precursor/Intermediate | Reference |

|---|---|---|---|

| Betamethasone 17α-carbamates | Carbamate | Betamethasone | nih.gov |

| Betamethasone 17-monoesters | Ester | Betamethasone 17,21-cyclic orthoester | google.comgoogle.com |

Molecular Mechanisms of Action and Receptor Interactions

Glucocorticoid Receptor (GR) Binding and Activation

The primary mechanism of action for betamethasone (B1666872) valeroacetate, like other corticosteroids, involves its binding to and activation of the glucocorticoid receptor (GR). pillintrip.com This initiates a cascade of molecular events that ultimately alter gene expression.

Ligand-Receptor Interaction Kinetics

Upon entering the target cell, betamethasone valeroacetate binds to the GR, which is predominantly located in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and immunophilins. The binding affinity of glucocorticoids to the GR is a critical determinant of their potency. While specific kinetic data for betamethasone valeroacetate is not extensively detailed in publicly available literature, the binding characteristics are expected to be similar to its parent compound, betamethasone. High-affinity binding is a hallmark of potent glucocorticoids.

Intracellular Receptor-Steroid Complex Formation and Nuclear Translocation

The binding of betamethasone valeroacetate to the ligand-binding domain of the GR induces a conformational change in the receptor. This change leads to the dissociation of the associated heat shock proteins and other chaperones, exposing the DNA-binding domains of the GR. vdoc.pub The activated steroid-receptor complex then translocates from the cytoplasm into the nucleus. vdoc.pub This nuclear translocation is an active process, facilitated by nuclear localization signals on the GR.

Conformational Dynamics of the Glucocorticoid Receptor upon Ligand Binding

The binding of a ligand such as betamethasone valeroacetate to the GR's ligand-binding pocket is a highly specific interaction that triggers a significant conformational rearrangement of the receptor. This allosteric change is crucial for the subsequent steps in the signaling cascade. The conformational shift not only releases the GR from the inhibitory chaperone complex but also correctly orients the receptor for dimerization and interaction with DNA or other transcription factors. The specific conformational state adopted by the GR can influence the downstream genomic and non-genomic effects.

Genomic and Non-Genomic Signaling Pathways

The therapeutic effects of betamethasone valeroacetate are mediated through both genomic and non-genomic pathways. The genomic pathway involves the regulation of gene transcription and is responsible for the majority of the anti-inflammatory effects.

Transcriptional Regulation via Glucocorticoid Response Elements (GREs)

Once inside the nucleus, the activated GR-ligand complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. vdoc.pub This interaction can either enhance or suppress the transcription of these genes. vdoc.pub

Upregulation of Anti-inflammatory Gene Expression (e.g., Lipocortin-1, Annexin-1)

A key mechanism of the anti-inflammatory action of betamethasone valeroacetate is the GR-mediated upregulation of genes that encode anti-inflammatory proteins. One of the most well-characterized examples is the induction of Annexin (B1180172) A1 (also known as Lipocortin-1). Annexin A1 is a protein that inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting this step, the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes is suppressed. pillintrip.com This transactivation of anti-inflammatory genes is a cornerstone of the therapeutic efficacy of glucocorticoids.

| Gene | Protein Product | Function |

| ANXA1 | Annexin A1 (Lipocortin-1) | Inhibition of phospholipase A2, leading to decreased production of prostaglandins and leukotrienes. |

Downregulation of Pro-inflammatory Gene Expression

A cornerstone of betamethasone valeroacetate's anti-inflammatory action is its ability to suppress the expression of a wide array of pro-inflammatory genes. Upon activation by betamethasone valeroacetate, the GR translocates to the nucleus, where it can interfere with the transcription of genes encoding cytokines, chemokines, adhesion molecules, and key inflammatory enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2.

The downregulation of these critical inflammatory mediators is a key aspect of the therapeutic effects of betamethasone valeroacetate. For instance, studies on the broader class of glucocorticoids have demonstrated their capacity to inhibit the expression of pivotal pro-inflammatory cytokines such as various interleukins (IL) and tumor necrosis factor-alpha (TNF-α). nih.gov Research on betamethasone, the parent compound of betamethasone valeroacetate, has shown that it can reduce the expression of TNF-α and IL-1β in the brain of animal models with neuropathic pain. researchgate.net Furthermore, in in-vitro studies using peripheral blood mononuclear cells, betamethasone has been shown to potently suppress the production of a wide range of soluble cytokines. nih.govnih.gov

The expression of chemokines, which are responsible for recruiting inflammatory cells to the site of inflammation, is also curtailed by betamethasone valeroacetate. Similarly, the expression of adhesion molecules on endothelial cells, such as E-selectin (formerly known as endothelial-leukocyte adhesion molecule 1 or ELAM-1) and intercellular adhesion molecule 1 (ICAM-1), is downregulated by glucocorticoids, thereby reducing the trafficking of leukocytes to inflamed tissues. nih.gov

One of the well-established mechanisms of glucocorticoids is the inhibition of phospholipase A2 (PLA2). This is achieved through the induction of a protein called lipocortin-1 (also known as annexin A1). patsnap.com Lipocortin-1, in turn, inhibits the activity of PLA2, the enzyme responsible for releasing arachidonic acid from cell membranes. By limiting the availability of arachidonic acid, betamethasone valeroacetate effectively curtails the production of potent inflammatory mediators, including prostaglandins and leukotrienes. patsnap.comlktlabs.com A comparative study has shown that betamethasone valerate (B167501) can inhibit epidermal phospholipase A2 activity. nih.gov

The expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the synthesis of prostaglandins at sites of inflammation, is also a target for downregulation by glucocorticoids. However, it is noteworthy that in some specific cell types, such as cardiomyocytes, glucocorticoids have been observed to induce COX-2 expression, suggesting a cell-specific regulation of this enzyme. nih.gov

| Pro-inflammatory Mediator | Effect of Betamethasone/Glucocorticoids | Mechanism of Action |

| Cytokines (e.g., TNF-α, IL-1β) | Downregulation | Inhibition of gene transcription |

| Chemokines | Downregulation | Inhibition of gene transcription |

| Adhesion Molecules (e.g., E-selectin, ICAM-1) | Downregulation | Inhibition of gene transcription |

| Phospholipase A2 (PLA2) | Inhibition | Induction of Lipocortin-1 (Annexin A1) |

| Cyclooxygenase-2 (COX-2) | Generally Downregulated | Inhibition of gene transcription |

Molecular Cross-talk with Other Transcription Factors (e.g., NF-κB, AP-1)

A significant part of the anti-inflammatory effects of betamethasone valeroacetate is mediated through the interference of the activated glucocorticoid receptor with other key pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov This interaction, often referred to as "cross-talk," is a central mechanism for the transrepression of inflammatory genes.

NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of its target genes. The activated GR can interfere with NF-κB signaling through several mechanisms. One prominent mechanism involves the direct protein-protein interaction between the GR and NF-κB, which prevents NF-κB from binding to its DNA response elements. researchgate.net Additionally, the GR can induce the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

AP-1 is another critical transcription factor involved in inflammation and immune responses. It is typically a heterodimer of proteins from the Fos and Jun families. Similar to NF-κB, the activated GR can repress AP-1-mediated gene transcription. This can occur through direct protein-protein interactions, where the GR physically associates with c-Jun or c-Fos, thereby inhibiting their transcriptional activity. nih.gov Emerging evidence also suggests that the GR may directly bind to AP-1 recognition motifs on the DNA, providing an alternative mechanism for the repression of AP-1 target genes. lktlabs.com

Interference with Intracellular Signal Transduction Components (e.g., Kinases, Phosphatases)

Beyond its direct effects on transcription factors, the activated glucocorticoid receptor can also modulate intracellular signaling cascades that are crucial for the inflammatory response. A key target of this interference is the mitogen-activated protein kinase (MAPK) pathway. The MAPK family of kinases, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinases (Erk-1/2), plays a pivotal role in transducing extracellular signals into cellular responses, including the activation of pro-inflammatory gene expression.

Glucocorticoids have been shown to inhibit the activity of these MAPK pathways. nih.gov One of the mechanisms for this inhibition is the induction of MAP kinase phosphatase-1 (MKP-1). nih.gov MKP-1 is a dual-specificity phosphatase that can dephosphorylate and thereby inactivate members of the MAPK family. By increasing the expression of MKP-1, betamethasone valeroacetate can effectively dampen the pro-inflammatory signals transmitted through these kinase cascades.

Cellular and Subcellular Modulations

The molecular events initiated by betamethasone valeroacetate translate into profound effects on the function and behavior of various immune cells, as well as on subcellular structures.

Regulation of Immune Cell Function and Trafficking (e.g., T-cells, Antigen-presenting cells)

Betamethasone valeroacetate exerts significant immunosuppressive effects by modulating the function of key immune cells, including T-lymphocytes and antigen-presenting cells (APCs) such as dendritic cells and macrophages. It is known to decrease the function of T-cells and APCs. patsnap.com

In studies on betamethasone, it has been demonstrated to induce potent immunosuppression and reduce T-cell activation. nih.govresearchgate.net This can occur through the modulation of cytokine production and the expression of cell surface molecules involved in T-cell activation.

The function of antigen-presenting cells is also significantly impaired by betamethasone. Research has shown that betamethasone can inhibit the antigen presentation capacity of APCs in a dose-dependent manner. lktlabs.com Specifically, topical application of betamethasone valerate has been found to reduce the number of Langerhans cells, which are potent APCs in the epidermis, and to decrease their antigen-presenting capacity. nih.gov This impairment of APC function is a critical component of the immunosuppressive activity of betamethasone valeroacetate.

Inhibition of Inflammatory Mediator Release from Specific Cell Types (e.g., Histamine from Mast Cells/Basophils)

Betamethasone valeroacetate can inhibit the release of pre-formed inflammatory mediators from mast cells and basophils. patsnap.com These cells play a central role in allergic and inflammatory reactions by releasing a variety of potent mediators, including histamine.

Membrane Stabilization Mechanisms (e.g., Lysosomal Membranes)

A proposed mechanism for the anti-inflammatory action of glucocorticoids is the stabilization of cellular and subcellular membranes, particularly lysosomal membranes. nih.gov Lysosomes contain a variety of hydrolytic enzymes that, if released into the cytoplasm or extracellular space, can cause tissue damage and contribute to inflammation.

Investigating Antiproliferative Effects at the Cellular Level

The antiproliferative effects of betamethasone valerate are a crucial aspect of its therapeutic efficacy, particularly in hyperproliferative skin conditions. In vitro studies have demonstrated its ability to inhibit the proliferation of various cell types, including keratinocytes.

One study investigated the antiproliferative effect of betamethasone valerate on the human keratinocyte cell line, HaCaT. nih.gov The cells were treated with different concentrations of betamethasone valerate, and cell proliferation was assessed. The results showed a dose-dependent inhibition of HaCaT cell growth. nih.gov At higher concentrations, a more significant reduction in cell viability was observed, indicating a cytotoxic effect. nih.gov The study also found that betamethasone valerate induced apoptosis, a form of programmed cell death, in these cells. nih.gov Furthermore, it was observed that betamethasone valerate caused an arrest of the cell cycle, primarily in the G2 phase. nih.gov

The following table summarizes the antiproliferative effect of betamethasone valerate on HaCaT cells at a specific concentration, as reported in the study. nih.gov

| Cell Line | Compound | Concentration (M) | Effect on Cell Growth |

| HaCaT | Betamethasone valerate | 10⁻⁴ | Antiproliferative |

Research on the effects of betamethasone valerate on human skin fibroblasts has yielded different results. One in vitro study found that betamethasone 17-valerate, at concentrations ranging from 0.0001 to 10 µg/ml, slightly enhanced the growth of fibroblast strains cultured from normal human skin. nih.gov However, the same study noted that at a concentration of 10 µg/ml, betamethasone valerate reduced collagen synthesis by approximately 50%. nih.gov This suggests a complex and potentially cell-type-specific action of the compound on cellular proliferation and metabolic activity.

Degradation Pathways and Stability Kinetics

Thermal Degradation Processes

Thermal stress is a significant factor contributing to the degradation of Betamethasone (B1666872) valeroacetate. The primary thermal degradation reactions involve isomerization, hydrolysis, and oxidation, leading to the formation of several degradation products. nih.gov

A principal degradation pathway for Betamethasone 17-valerate in aqueous environments is an acid and base-catalyzed isomerization reaction. nih.govmaynoothuniversity.ie This process involves the intramolecular migration of the valerate (B167501) acyl group from the C17 position to the C21 position of the steroid nucleus, a reaction also known as transesterification. nih.govmaynoothuniversity.ieresearchgate.net This acyl migration results in the formation of Betamethasone 21-valerate, which is a more thermodynamically stable isomer but possesses only a fraction of the therapeutic potency of the parent C17 ester. nih.govmaynoothuniversity.ie This isomerization is a critical factor in the chemical stability of Betamethasone valeroacetate formulations. maynoothuniversity.ie

The major thermal degradation products of Betamethasone 17-valerate have been consistently identified and structurally confirmed. nih.gov The degradation proceeds through a sequential pathway where Betamethasone 17-valerate first isomerizes to form Betamethasone 21-valerate. researchgate.netsemanticscholar.org This intermediate product then undergoes further hydrolysis to form the final major degradation product, Betamethasone alcohol. nih.govresearchgate.netconsensus.app These products have been separated and quantified using validated High-Performance Liquid Chromatography (HPLC) methods. nih.govresearchgate.net

Table 1: Major Thermal Degradation Products of Betamethasone 17-Valerate

| Parent Compound | Intermediate Degradation Product | Final Major Degradation Product |

| Betamethasone 17-valerate | Betamethasone 21-valerate | Betamethasone alcohol |

The thermal degradation of Betamethasone valeroacetate in various media, including solutions and semi-solid formulations, has been demonstrated to follow first-order kinetics. nih.govconsensus.appnih.govsemanticscholar.org The apparent first-order rate constants (kobs) for this degradation have been determined under different conditions, with reported values ranging from 0.399 x 10⁻³ h⁻¹ to 9.07 x 10⁻³ h⁻¹. nih.govnih.govsemanticscholar.org The strong correlation coefficients, typically in the range of 0.998-0.999, confirm that the degradation rate is directly proportional to the concentration of the parent compound. nih.gov

Table 2: Kinetic Data for Thermal Degradation of Betamethasone Valerate

| Kinetic Model | Reaction Order | Range of Apparent Rate Constants (kobs) |

| First-Order Kinetics | 1 | 0.399–9.07 × 10⁻³ h⁻¹ |

The stability of Betamethasone valeroacetate is significantly influenced by the physicochemical properties of the formulation. nih.gov

Solvent Polarity: The rate of degradation is inversely related to solvent polarity; it increases as the dielectric constant of the medium decreases. nih.govnih.gov

Ionic Strength and Buffer Concentration: An increase in ionic strength or the concentration of phosphate (B84403) buffer has been shown to decrease the rate of degradation. nih.govnih.govsemanticscholar.org

Formulation Excipients: In cream formulations, the concentration of certain excipients plays a crucial role. Higher concentrations of emulsifiers, such as macrogolstearylether-20/21, can significantly accelerate the isomerization rate. nih.govmaynoothuniversity.ie Similarly, increasing the concentration of thickening agents like hydroxyl propyl methylcellulose (B11928114) can also increase the degradation rate. researchgate.net Conversely, the degradation process does not occur in non-aqueous vehicles like fatty ointments. maynoothuniversity.ie

The degradation of Betamethasone valeroacetate is highly dependent on pH, exhibiting a classic V-shaped pH-rate profile characteristic of specific acid-base catalysis. nih.govresearchgate.net

Maximum Stability: The compound shows maximum stability in the acidic pH range of 4.0 to 5.0. nih.govnih.govsemanticscholar.org

Acid Catalysis: Below this stable range, the degradation rate increases due to hydrogen ion (H⁺) catalysis. nih.gov For instance, the rate increases in the pH range of 2.5 to 3.5. nih.gov

Base Catalysis: Above the stable pH range (pH > 4.5), the rate of degradation increases progressively due to catalysis by hydroxyl ions (OH⁻). nih.gov

Solvent Effect: Within the region of maximum stability (around pH 4.5), a slow degradation rate is attributed to a solvent-catalyzed reaction involving un-ionized water molecules. nih.govresearchgate.net

Table 3: pH Influence on Betamethasone Valerate Stability

| pH Condition | Stability | Primary Catalytic Mechanism |

| pH 2.5 - 3.5 | Decreased | Specific Acid (H⁺) Catalysis |

| pH 4.0 - 5.0 | Maximum | Minimal (Solvent Catalysis) |

| pH > 5.0 | Decreased | Specific Base (OH⁻) Catalysis |

Influence of Physicochemical and Formulation Parameters on Thermal Stability

Photodegradation Mechanisms

Betamethasone Valeroacetate is known to be photolabile and can decompose extensively when exposed to UV light. nih.govresearchgate.net The photodegradation primarily involves a rearrangement of the cyclohexadienone moiety through a radical mechanism. nih.govresearchgate.net

The photodegradation of Betamethasone-17-valerate (B13397696) results in the formation of several photoproducts. The major identified photodegradation products are lumi, photolumi, and andro derivatives. nih.govresearchgate.net The formation of these products leads to a reduction in the anti-inflammatory activity of the drug. nih.gov Furthermore, it has been established that the photodegraded products can be toxic or phototoxic, with toxicity increasing upon further irradiation. nih.gov

At 50% photodegradation, the lumi derivative is typically the main product, followed by the andro and photolumi derivatives. nih.gov The lumi derivative is considered an intermediate in the degradation pathway, which can further transform into the photolumi derivative. nih.gov

Photodegradation of Betamethasone Valeroacetate follows first-order kinetics. nih.govsemanticscholar.org The apparent first-order rate constants for the photodegradation reactions in various media have been reported to range from 1.62 to 11.30 × 10−3 min−1. nih.govnih.gov The reaction pathway involves the absorption of UV radiation, leading to an excited state of the molecule, which then undergoes rearrangement to form the various photoproducts.

Several strategies can be employed to enhance the photostability of Betamethasone Valeroacetate in pharmaceutical formulations.

Light Scattering Agents : The use of light-blocking agents that exert a photoprotective effect through light scattering is an effective strategy. Titanium dioxide is a prime example of such an agent and has been shown to provide significant photostabilization in both cream and gel formulations, with stabilization percentages ranging from 33.5% to 42.5%. nih.gov

Spectral Overlay Compounds and Radical Scavengers : Compounds that can act as radical scavengers can also stabilize Betamethasone Valeroacetate against photodegradation. Vanillin and butyl hydroxytoluene (BHT) have demonstrated promising results in this regard. nih.gov Vanillin has been shown to provide 21.6% to 28.7% stabilization, while BHT provides 18.2% to 21.6% stabilization in cream and gel formulations. nih.govnih.gov

Hydrolytic Stability Profiling under Varied Conditions

The hydrolytic degradation of betamethasone valeroacetate is predominantly influenced by pH. nih.gov The stability of the ester linkage at position 17 is susceptible to both acidic and basic conditions, leading to its cleavage and the formation of degradation products. nih.gov

Research on the closely related compound, betamethasone 17-valerate, provides significant insight into the hydrolytic behavior of betamethasone valeroacetate due to their structural similarity. Studies have shown that the degradation of betamethasone 17-valerate follows first-order kinetics. nih.gov The primary pathway of hydrolytic degradation involves the migration of the valeryl group from the C-17 to the C-21 position, forming the intermediate betamethasone 21-valeroacetate. nih.govresearchgate.net This intermediate is then further hydrolyzed to betamethasone alcohol. nih.govresearchgate.net

The rate of this degradation is highly dependent on the pH of the environment. Betamethasone valerate exhibits maximum stability in the pH range of 4 to 5. nih.govnih.gov In more acidic or alkaline conditions, the rate of degradation increases. nih.gov This pH-dependent stability profile is a crucial consideration in the formulation of aqueous preparations containing betamethasone valeroacetate.

Table 1: Hydrolytic Stability of Betamethasone Valerate at Different pH Values

| pH | Relative Stability | Primary Degradation Products |

|---|---|---|

| < 4 | Decreased | Betamethasone 21-valeroacetate, Betamethasone alcohol |

| 4 - 5 | Maximum | Minimal degradation |

| > 5 | Decreased | Betamethasone 21-valeroacetate, Betamethasone alcohol |

Oxidative Stability Investigations

Corticosteroids, including betamethasone esters, are known to be susceptible to oxidative degradation. researchgate.net This degradation can be initiated by exposure to atmospheric oxygen, peroxide impurities in excipients, or light. nih.govresearchgate.net The oxidative degradation of betamethasone valeroacetate can lead to the formation of various byproducts, potentially altering its therapeutic activity.

Forced degradation studies are instrumental in elucidating the oxidative stability of pharmaceutical compounds. In the case of betamethasone esters, these studies have demonstrated their susceptibility to oxidative stress. For instance, the presence of peroxides can lead to the formation of degradation products. nih.gov While specific oxidative degradation products of betamethasone valeroacetate are not extensively detailed in the provided search results, the general pathways for corticosteroids involve modifications to the steroid nucleus and side chain.

Photodegradation, a process often involving oxidative mechanisms, has been studied for betamethasone 17-valerate. nih.gov Exposure to UV light can induce a radical-mediated rearrangement of the cyclohexadienone moiety, resulting in the formation of "lumi," "photolumi," and "andro" derivatives. nih.gov This indicates that the core structure of betamethasone valeroacetate is also likely susceptible to photo-oxidative degradation.

Table 2: Oxidative Stability of Betamethasone Esters under Forced Degradation Conditions

| Stress Condition | Observed Degradation | Potential Degradation Products |

|---|---|---|

| Exposure to Peroxides | Yes | Oxidized derivatives |

| UV Light Exposure (Photodegradation) | Yes | Lumi, photolumi, and andro derivatives |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is the cornerstone for the analysis of Betamethasone (B1666872) Valerate (B167501). Its high resolving power allows for the precise separation of structurally similar compounds, which is essential for both quantitative assays and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the routine analysis of Betamethasone Valerate in both bulk drug substance and finished products. Method development focuses on achieving specificity, accuracy, precision, and robustness, with validation performed according to guidelines from the International Conference on Harmonisation (ICH).

Reversed-Phase HPLC (RP-HPLC) is the predominant mode used for analyzing Betamethasone Valerate. In this technique, a non-polar stationary phase (typically alkyl chains like C18 or C8 bonded to silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer with an organic solvent like acetonitrile (B52724) or methanol (B129727). Betamethasone Valerate, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase.

These methods are developed to quantify the amount of Betamethasone Valerate (assay) and to detect and quantify any impurities. UV detection is commonly employed, with wavelengths typically set around 240 nm or 254 nm, where the corticosteroid chromophore exhibits strong absorbance. nih.govmerckmillipore.com For instance, a validated method for the simultaneous determination of Betamethasone Valerate and fusidic acid utilizes a C18 column with a mobile phase of water and acetonitrile in a 35:65 ratio, respectively. nih.gov Another established RP-HPLC assay method uses a C18 column with a mobile phase of methanol and water (90:10). nih.gov

Table 1: Examples of Published RP-HPLC Method Parameters for Betamethasone Valerate Analysis

| Parameter | Method 1 nih.gov | Method 2 merckmillipore.com | Method 3 nih.gov |

|---|---|---|---|

| Stationary Phase | Discovery® C18 (250 x 4.6 mm, 5 µm) | Purospher®STAR RP-18 endcapped (250 x 4.0 mm, 5 µm) | C18 Column |

| Mobile Phase | Water:Acetonitrile (35:65, v/v) | Acetonitrile:Water (60:40, v/v) | Methanol:Water (90:10, v/v) |

| Elution Mode | Isocratic | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Not Specified |

| Detection | UV at 230 nm | UV at 254 nm | Not Specified |

| Internal Standard | Clobetasone butyrate | Beclomethasone dipropionate | Not Applicable |

While isocratic elution (constant mobile phase composition) is sufficient for simple assays, gradient elution is often necessary for complex impurity profiling. tci-thaijo.org A gradient method, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis, allows for the effective elution of compounds with a wide range of polarities. This is crucial for separating early-eluting polar degradation products from the main API peak and late-eluting non-polar impurities in a single analytical run. nih.gov

Method optimization involves adjusting several parameters to achieve the desired separation (resolution) and peak shape. Key variables include:

Stationary Phase: While C18 columns are the most common, other phases like C8 or phenyl-hexyl may be tested to alter selectivity for specific impurities. The particle size and pore size of the packing material are also critical; smaller particles (e.g., 3 µm) can provide higher efficiency. researchgate.net

Mobile Phase: The choice of organic solvent (acetonitrile generally provides better peak shape and lower backpressure than methanol), the pH of the aqueous phase (controlled by buffers), and the use of additives like acids (e.g., methanesulfonic acid) can significantly impact retention times and peak symmetry. researchgate.net

Gradient Profile: The initial and final mobile phase compositions, the rate of change (gradient slope), and any isocratic hold times are meticulously optimized to ensure all compounds of interest are well-resolved.

Temperature: Column temperature is controlled (e.g., at 40°C or 50°C) to ensure reproducible retention times and can also be used to improve peak shape and adjust selectivity. nih.govresearchgate.net

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect decreases in the concentration of the API due to degradation. The core requirement of a SIAM is specificity: the ability to produce a response only for the analyte of interest, without interference from its degradation products, process impurities, or other formulation components.

To develop such a method, forced degradation (or stress testing) studies are performed. Betamethasone Valerate is subjected to harsh conditions, including acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis (exposure to light), to intentionally produce degradation products. nih.govijpsonline.com The analytical method must then demonstrate that it can separate the intact Betamethasone Valerate peak from all the degradation product peaks that are formed. nih.gov

Thermal degradation studies have shown that Betamethasone 17-valerate can degrade to form key products such as Betamethasone 21-valerate (an isomer) and Betamethasone alcohol (the hydrolyzed parent steroid). researchgate.netnih.gov A validated stability-indicating method must be able to resolve these specific compounds, among others. researchgate.net One such method was developed to separate and quantify up to 26 potential related compounds of betamethasone, proving its utility in stability studies of aged and stressed samples. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures than conventional HPLC systems.

The primary advantages of UPLC for the analysis of Betamethasone Valerate are significantly reduced analysis times and improved chromatographic efficiency. nih.gov A UHPLC method developed for Betamethasone Valerate in topical formulations achieved a retention time of just 1.40 minutes, a substantial reduction compared to typical HPLC run times of 10-30 minutes. nih.gov This high throughput is invaluable in quality control environments where large numbers of samples must be analyzed. The method utilized a 2.2 µm particle size reversed-phase column with an isocratic mobile phase of acetonitrile and water. nih.gov

While HPLC with UV detection is excellent for quantification, it cannot provide structural information about unknown impurities or degradation products. For this purpose, coupling liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool. The LC system separates the components of the mixture, which are then introduced into the mass spectrometer to determine their mass-to-charge (m/z) ratio.

LC-MS is particularly powerful for identifying degradation products formed during stability studies. In one study, mass spectrometry was used to confirm that a thermal degradation product of Betamethasone 17-valerate had the same molecular weight as the parent compound, which strongly supported its identification as the isomeric Betamethasone 21-valerate. researchgate.net

More advanced techniques like tandem mass spectrometry (LC-MS/MS or LC-MSⁿ) can provide even greater structural detail. By isolating a specific ion and fragmenting it, a unique fragmentation pattern is produced that can be used like a fingerprint to identify the compound. This approach was successfully used in a case study to elucidate the structure of an unknown process impurity in a Betamethasone 17-valerate drug substance. nih.gov The impurity was found to be an isomer of the API. Through analysis of its fragmentation pattern and a targeted hydrolytic stress study, it was conclusively identified as Dexamethasone 17-valerate. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Techniques

Spectroscopic techniques are fundamental in the analysis of Betamethasone valeroacetate, providing critical information on its quantity, structure, and purity.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and its Derivatives (e.g., Area Under Curve, Derivative Spectrophotometry)

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Betamethasone valeroacetate, particularly in pharmaceutical formulations. ijisrt.com The method is valued for its simplicity, cost-effectiveness, and reliability. ymerdigital.com The principle lies in the absorption of ultraviolet radiation by the molecule's chromophore, which is quantifiable and proportional to the concentration according to the Beer-Lambert law.

Research indicates that Betamethasone valeroacetate exhibits a maximum absorbance (λmax) at approximately 240 nm when dissolved in solvents like ethanol (B145695) or methanol. ijisrt.comijisrt.comnih.gov This characteristic absorption peak allows for its direct quantification. For instance, a simple and accurate spectrophotometric method has been developed for its determination in creams by dissolving the formulation in absolute ethanol and measuring the absorbance at 240 nm. ijisrt.com

To enhance specificity and resolve issues with interfering substances in complex mixtures, derivative spectrophotometry and the Area Under Curve (AUC) method are employed. nih.govnih.gov Derivative spectrophotometry involves calculating the first or higher-order derivative of the absorbance spectrum, which can help separate overlapping peaks from other active ingredients or excipients. researchgate.net The first-derivative method has been successfully used for the simultaneous estimation of Betamethasone and Neomycin. researchgate.net The AUC method involves calculating the area under the curve of the absorption spectrum over a specific wavelength range, which can also improve the accuracy of quantification in the presence of spectral interference. nih.gov

Validation studies for these spectrophotometric methods consistently demonstrate good linearity, accuracy, and precision as per the International Council for Harmonisation (ICH) guidelines. ymerdigital.comresearchgate.netnih.gov

Table 1: UV-Vis Spectrophotometric Methods for Betamethasone Valeroacetate Quantification

| Method | Solvent | λmax / Wavelength Range | Linearity Range | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Direct UV Spectrophotometry | Absolute Ethanol | 240 nm | 0.006 - 0.014 mg/mL | Simple, accurate method for quantification in creams with a recovery of 101.6%. | ijisrt.comijisrt.com |

| Direct UV Spectrophotometry | Sulphuric Acid | 234 nm | 5 - 30 µg/mL | Cost-effective method with a correlation coefficient of 0.998. | ymerdigital.comresearchgate.net |

| Area Under Curve (AUC) | 70% Ethanol | Not Specified | Not Specified | Successfully used for simultaneous quantification with Neomycin Sulfate in cream. | nih.gov |

| Absorption Factor Method | Not Specified | 250.20 nm (λmax of BV) and 350.80 nm (λmax of Tazarotene) | 10 - 38 µg/mL | Developed for simultaneous estimation of Betamethasone Valerate and Tazarotene. | nih.gov |

| First Derivative Spectrophotometry | Not Specified | 234 nm | 0.6 - 3.6 µg/mL | Enables simultaneous determination with Neomycin by resolving spectral overlap. | researchgate.net |

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used for the structural characterization of Betamethasone valeroacetate. upc.edu By measuring the absorption of infrared radiation, an IR spectrum is generated which provides a unique "fingerprint" of the molecule, revealing information about its functional groups and bonding arrangements.

The analysis of the IR spectrum of Betamethasone valeroacetate allows for the identification of key functional groups present in its structure, such as:

Carbonyl (C=O) groups: Associated with the ketone and ester functionalities.

Hydroxyl (O-H) group: Corresponding to the alcohol groups.

C-O bonds: Within the ester and alcohol groups.

C-F bond: Indicating the presence of fluorine.

This technique is crucial in confirming the identity of the compound and is also used to characterize different solid-state forms, such as polymorphs and solvates. researchgate.net Different polymorphic forms of a drug can exhibit distinct IR spectra due to variations in their crystal lattice and intermolecular interactions, which can affect their physical properties. researchgate.net For example, Fourier Transform Infrared (FT-IR) spectroscopy has been used to fully characterize multiple polymorphic forms and a methanol solvate of Betamethasone valeroacetate. researchgate.net

Mass Spectrometry (MS) for Comprehensive Structural Elucidation of Metabolites and Degradants

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of Betamethasone valeroacetate's metabolites and degradation products. nih.govnih.gov Its high sensitivity and specificity allow for the detection of trace-level compounds in complex biological matrices like urine or in stressed pharmaceutical samples. nih.gov

In metabolic studies, LC-MS/MS is used to investigate the biotransformation of Betamethasone. Following administration, the drug undergoes various metabolic reactions, including 11-oxidation, 6-hydroxylation, and reduction of the C20 or 4-ene-3-one group. nih.gov By analyzing the fragmentation patterns (product ion spectra) of the parent drug and its metabolites, researchers can propose feasible structures for these new compounds. nih.gov One study identified 24 metabolites of Betamethasone in human urine, including several previously unreported structures. nih.gov

MS is also critical in stability studies to identify degradants. Thermal degradation of Betamethasone 17-valerate can lead to the formation of its isomer, Betamethasone 21-valerate, and subsequently Betamethasone alcohol. nih.govresearchgate.netresearchgate.net LC-MSⁿ (multi-stage mass spectrometry) can be used to differentiate between such isomers. nih.gov For example, specific fragmentation pathways, such as the initial loss of hydrogen fluoride (B91410) followed by the elimination of water, can help distinguish between 17-esters and 21-esters, which have identical molecular weights. dshs-koeln.de

Table 2: Identified Metabolites and Degradants of Betamethasone Esters using Mass Spectrometry

| Compound Type | Compound Name | Method of Identification | Key Findings | Reference(s) |

|---|---|---|---|---|

| Metabolite | 6-hydroxylated Betamethasone | LC-MS/MS | Identified as a product of biotransformation in human urine. | nih.gov |

| Metabolite | 11-oxidized Betamethasone | LC-MS/MS | Detected as a metabolite in human urine. | nih.gov |

| Metabolite | A-ring reduced Betamethasone | LC-MS/MS | Detected using a specific neutral loss scan method. | nih.gov |

| Degradant / Isomer | Betamethasone 21-valerate | HPLC, Mass Spectrometry | A well-known product of the thermal degradation and isomerization of Betamethasone 17-valerate. | nih.govresearchgate.netresearchgate.net |

| Degradant | Betamethasone alcohol | HPLC | Formed from the degradation of Betamethasone 17-valerate, often via the 21-valerate intermediate. | nih.govresearchgate.net |

| Process Impurity | Dexamethasone 17-valerate | LC-MSⁿ | Identified as an isomeric impurity in the drug substance through forced degradation studies. | nih.gov |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For Betamethasone valeroacetate, these methods are particularly useful for characterizing its solid-state properties, such as polymorphism and thermal stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to investigate thermal transitions like melting, recrystallization, and solid-solid phase transitions.

DSC is instrumental in the study of polymorphism in Betamethasone valeroacetate. researchgate.net Different polymorphic forms will have distinct melting points and heats of fusion, which can be precisely measured by DSC. Research has utilized DSC to investigate the thermal behavior of various forms of Betamethasone valeroacetate. For instance, investigations have revealed that a methanol solvate of the compound decomposes into a new polymorphic form (Form III) upon heating, which then transforms into another modification (Form II) via melting and recrystallization before finally melting. researchgate.net Such studies are crucial as different polymorphs can have different stabilities and bioavailabilities.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides information about the thermal stability and decomposition profile of a compound.

In the context of Betamethasone valeroacetate, TGA is used to determine the temperature at which the compound begins to decompose. It is also used to characterize solvated forms by quantifying the mass loss corresponding to the release of solvent molecules upon heating. researchgate.net For example, TGA can confirm the presence of a methanol solvate by showing a mass loss that corresponds to the stoichiometric amount of methanol in the crystal structure as the sample is heated. researchgate.net This information, often used in conjunction with DSC, provides a comprehensive understanding of the thermal behavior and stability of Betamethasone valeroacetate.

Solid-State Characterization Techniques

The physical properties of an active pharmaceutical ingredient (API) like Betamethasone valeroacetate are critically important as they can influence its stability, manufacturability, and bioavailability. Solid-state characterization provides essential information about the crystalline structure and morphology of the compound.

X-ray Powder Diffraction (XRPD) for Crystalline Structure Analysis

X-ray Powder Diffraction (XRPD) is a fundamental and powerful non-destructive technique used to analyze the crystalline nature of pharmaceutical solids. usp.orgimprovedpharma.com Each crystalline solid has a unique XRPD pattern, often referred to as a "fingerprint," which is determined by its crystal lattice structure. improvedpharma.com This technique is instrumental in identifying the specific crystalline form (polymorph) of Betamethasone valeroacetate, distinguishing it from amorphous forms or other polymorphic variants. improvedpharma.comresearchgate.net

The principle of XRPD is based on the constructive interference of monochromatic X-rays and a crystalline sample, as described by Bragg's Law (nλ = 2d sinθ). usp.orgnih.gov The analysis provides information on the atomic and molecular arrangement within the crystal. For Betamethasone valeroacetate, XRPD is used to:

Identify Polymorphs: Different crystalline forms of a drug, known as polymorphs, can have different physical properties. Research on the related compound, betamethasone valerate, has shown it exists in multiple polymorphic forms (I, II, and III), which were characterized using XRPD in conjunction with other techniques. researchgate.net XRPD allows for the unambiguous identification and differentiation of such forms.

Assess Crystallinity: The technique can distinguish between crystalline material, which produces sharp diffraction peaks, and amorphous material, which results in a broad, diffuse halo. improvedpharma.com It can also be used to estimate the degree of crystallinity in a sample. usp.org

Ensure Batch-to-Batch Consistency: In a manufacturing setting, XRPD is a vital quality control tool to ensure that the same crystalline form of Betamethasone valeroacetate is consistently produced.

The diffraction pattern is a plot of the intensity of scattered X-rays versus the diffraction angle 2θ. The positions and relative intensities of the peaks are characteristic of a specific crystalline structure.

Table 1: Representative XRPD Peak Data for Hypothetical Polymorphs of Betamethasone Valeroacetate

| Polymorph Form A (2θ) | Relative Intensity (%) | Polymorph Form B (2θ) | Relative Intensity (%) |

|---|---|---|---|

| 8.5° | 100 | 9.2° | 85 |

| 12.1° | 65 | 13.5° | 100 |

| 15.8° | 80 | 16.1° | 70 |

| 18.3° | 45 | 19.8° | 55 |

| 22.9° | 90 | 24.5° | 95 |

Microscopic Techniques for Morphological Assessment (e.g., Optical Microscopy)

Microscopy is used for the direct observation of the morphology of drug particles. nih.gov Optical microscopy, being accessible and relatively simple, is a primary tool for assessing the morphological characteristics of Betamethasone valeroacetate powder. nih.govmdpi.com This assessment is crucial because properties like particle size, shape, and surface texture can significantly affect the bulk properties of the drug, such as flowability and compaction, as well as its dissolution rate during formulation.

Using an optical microscope, analysts can characterize several key attributes of Betamethasone valeroacetate crystals:

Particle Size and Distribution: The size of the particles can be measured and their distribution analyzed, which is a critical parameter for dissolution and absorption.

Crystal Habit: The external shape of the crystals (e.g., needles, plates, prisms) can be observed. This is important for processing as it can affect how the powder behaves.

Aggregation and Agglomeration: The tendency of particles to clump together can be visually assessed.

While optical microscopy is limited by the wavelength of light (to a resolution of about 200 nm), it provides invaluable qualitative and quantitative information for quality control and formulation development. nih.gov

Table 2: Typical Morphological Characteristics of Betamethasone Valeroacetate Assessed by Optical Microscopy

| Parameter | Description | Significance |

|---|---|---|

| Particle Shape | Observed as irregular to plate-like crystals. | Affects powder flow, packing density, and dissolution. |

| Size Range | Typically ranges from 5 to 50 micrometers. | Critical for formulation uniformity and bioavailability. |

| Surface Texture | Generally smooth crystal faces observed. | Influences particle adhesion and powder flowability. |

| Aggregation | Low to moderate tendency to form agglomerates. | Can impact content uniformity and dissolution testing. |

Principles of Analytical Method Validation

For the quantification of Betamethasone valeroacetate in bulk form or in pharmaceutical formulations, it is essential to use a fully validated analytical method. Method validation is the process that demonstrates that an analytical procedure is suitable for its intended purpose. wjpsonline.com The parameters for validation are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. wjpsonline.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of corticosteroids. researchgate.netnih.gov

The core validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. wjpsonline.com For Betamethasone valeroacetate, this is typically assessed by preparing standard solutions at five different concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should ideally be greater than 0.999. ijnrd.org

Accuracy: Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure Betamethasone valeroacetate is added to a placebo mixture, and the method is used to see how much is recovered. ijnrd.org Recoveries are typically expected to be within 98-102%. ijnrd.org

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day. wjpsonline.com

Intermediate Precision (Inter-day precision): Analysis performed by different analysts on different days. chromatographyonline.com The results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%. scispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijnrd.org LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ijnrd.org These are often calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). ijnrd.org

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). chromatographyonline.compharmaguideline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com

Ruggedness: This expresses the reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments. pharmaguideline.comapajournal.org.uk It assesses the method's performance when subject to external influencing factors. pharmaguideline.comut.ee

Table 3: Summary of Validation Parameters for a Hypothetical HPLC Method for Betamethasone Valeroacetate

| Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Result for a Corticosteroid Assay |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% ijnrd.org |

| Precision (% RSD) | ≤ 2% | Intra-day: 0.87%, Inter-day: 1.71% wjpsonline.comscispace.com |

| LOD | Signal-to-Noise Ratio ~3:1 | 0.05 µg/mL ijnrd.org |

| LOQ | Signal-to-Noise Ratio ~10:1 | 0.15 µg/mL ijnrd.org |

| Robustness | %RSD of results should be within acceptable limits after minor changes. | %RSD < 2% for changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |

| Ruggedness | %RSD of results should be within acceptable limits across different conditions. | %RSD < 2% between different analysts and instruments. |

Implementation of Green Analytical Chemistry (GAC) Principles and Analytical Quality by Design (AQbD)

Modern analytical method development is increasingly focused on sustainability and efficiency. ijpsjournal.com This involves integrating the principles of Green Analytical Chemistry (GAC) with a systematic approach known as Analytical Quality by Design (AQbD). semanticscholar.orgresearchgate.net

Green Analytical Chemistry (GAC) aims to reduce the environmental impact of analytical methods. nih.gov Its core principles include minimizing the use of hazardous solvents, reducing energy consumption, and decreasing waste generation. omicsonline.orgnih.gov In the context of analyzing Betamethasone valeroacetate by HPLC, this often involves replacing toxic solvents like acetonitrile and methanol with greener alternatives such as ethanol. nih.gov

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and process control. americanpharmaceuticalreview.comrjptonline.org It uses tools like risk assessment and design of experiments (DoE) to identify and control sources of variability, leading to a more robust and reliable method. semanticscholar.orgwaters.com

The combined GAC-AQbD approach for developing an analytical method for Betamethasone valeroacetate would involve:

Defining an Analytical Target Profile (ATP): This predefines the requirements for the method, such as the need to accurately quantify the API and its impurities. waters.com

Risk Assessment: Identifying method parameters (e.g., solvent ratio, column type, flow rate) that could critically impact the method's performance.

Design of Experiments (DoE): Systematically varying the critical parameters to understand their effects and find the optimal, most robust operating conditions while using greener solvents. semanticscholar.org

Establishing a Method Operable Design Region (MODR): Defining a multidimensional space of experimental conditions within which the method is known to perform reliably. americanpharmaceuticalreview.com

Greenness Assessment: Using metrics like the Analytical GREEnness (AGREE) tool to evaluate the environmental friendliness of the final method. ijpsjournal.com

Recent studies on betamethasone have demonstrated the successful development of UPLC methods using an AQbD approach with greener solvents like ethanol, resulting in a robust, eco-friendly method suitable for routine quality control. semanticscholar.org

Table 4: Comparison of a Traditional vs. a Green AQbD-Developed HPLC Method

| Parameter | Traditional HPLC Method | Green AQbD-Developed UPLC Method |

|---|---|---|

| Mobile Phase (Organic) | Acetonitrile / Methanol | Ethanol semanticscholar.org |

| Hazard Profile | Toxic, hazardous waste | Less toxic, more biodegradable nih.gov |

| Development Approach | One Factor at a Time (OFAT) | Systematic (DoE), risk-based semanticscholar.org |

| Method Robustness | Assessed after development | Built-in during development, well-understood americanpharmaceuticalreview.com |

| Run Time / Solvent Use | Longer run times, higher consumption | Shorter run times, lower consumption (UPLC) semanticscholar.org |

| Greenness Score (e.g., AGREE) | Lower (less green) | Higher (more green) ijpsjournal.com |

Polymorphism and Solid State Characteristics

Identification and Characterization of Polymorphic Forms

Research has identified three polymorphic forms of Betamethasone (B1666872) valeroacetate, designated as Form I, Form II, and Form III. researchgate.netuni-bayreuth.de The commercially available form is typically Form I. researchgate.netuni-bayreuth.de The identification and characterization of these polymorphs have been accomplished through a combination of advanced analytical techniques, providing a comprehensive understanding of their distinct physicochemical properties.

These techniques include:

Single-Crystal X-ray Diffraction (SCXRD): This technique has been instrumental in elucidating the precise three-dimensional arrangement of molecules within the crystal lattice of Form I and a methanol (B129727) solvate. researchgate.netuni-bayreuth.de

Powder X-ray Diffraction (PXRD): PXRD is a cornerstone technique for distinguishing between different polymorphic forms based on their unique diffraction patterns. It has been used to characterize all three polymorphs. researchgate.netuni-bayreuth.de

Thermal Analysis (DSC and DTA/TG): Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis/Thermogravimetry (DTA/TG) have been employed to investigate the thermal behavior of the polymorphs, including their melting points and transitions between forms. researchgate.netuni-bayreuth.de

Spectroscopy (13C NMR): Solid-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized in conjunction with PXRD to determine the crystal structures of Form II and Form III. researchgate.netuni-bayreuth.de

The distinct properties of the identified polymorphic forms are summarized in the table below.

| Form | Method of Preparation | Key Characterization Findings | Thermodynamic Stability at Room Temperature |

| Form I | Commercially available form. | Characterized by single-crystal structure analysis. Exhibits a higher melting point and heat of fusion compared to Forms II and III. researchgate.netuni-bayreuth.de | Thermodynamically stable. researchgate.netuni-bayreuth.de |

| Form II | Obtained by heating Form III. researchgate.netuni-bayreuth.de | Crystal structure determined by a combination of 13C NMR spectroscopy and X-ray powder diffraction. researchgate.netuni-bayreuth.de | Metastable. |

| Form III | Formed from the decomposition of a methanol solvate upon solvent removal. researchgate.netuni-bayreuth.de | Crystal structure determined by a combination of 13C NMR spectroscopy and X-ray powder diffraction. researchgate.netuni-bayreuth.de | Metastable. |

Polymorphic Interconversion Studies Under Pharmaceutical Conditions

The stability of a specific polymorphic form under various pharmaceutical processing conditions is a critical factor in formulation development. Studies on Betamethasone valeroacetate and related compounds have shed light on their potential for interconversion.

Heating: Thermal analysis has shown that a methanol solvate of Betamethasone valeroacetate decomposes to a new polymorphic modification, Form III. researchgate.netuni-bayreuth.de Upon further heating, Form III transforms into another modification, Form II, through a process of melting and recrystallization. researchgate.netuni-bayreuth.de However, thermomicroscopic, XRPD, and heating rate-dependent DSC measurements on Forms I, II, and III have not shown any interconversion of these forms directly in the solid state. researchgate.netuni-bayreuth.de

Grinding: While specific studies on the effect of grinding on Betamethasone valeroacetate polymorphs are not extensively detailed in the reviewed literature, research on the closely related Betamethasone Acetate (B1210297) provides valuable insights. For Betamethasone Acetate, ball-milling of its three polymorphic forms led to a decrease in crystallinity over time, eventually resulting in an amorphous state. researchgate.net It is plausible that Betamethasone valeroacetate polymorphs could exhibit similar behavior under mechanical stress.

Suspension in Aqueous Media: Solvent-mediated conversion experiments have demonstrated that Form I of Betamethasone valeroacetate is the thermodynamically stable form at room temperature. researchgate.netuni-bayreuth.de Studies on Betamethasone Acetate have also shown that its polymorphs can interconvert when suspended in water, with one form exhibiting the highest stability in an aqueous environment. researchgate.netnih.gov The presence of polymers, such as HPMC E5, has been shown to retard the transition of the metastable forms of Betamethasone Acetate in aqueous suspension. nih.gov

Investigation of Hydrate (B1144303) Formation and Stability

The formation of hydrates, or crystalline forms containing water molecules within their lattice, is a common phenomenon for pharmaceutical solids and can significantly impact their properties. While the reviewed literature on Betamethasone valeroacetate primarily discusses the formation of a methanol solvate, the potential for hydrate formation is an important consideration.

A methanol solvate of Betamethasone valeroacetate has been characterized by single-crystal structure analysis. researchgate.netuni-bayreuth.de Investigations have shown that this solvate is unstable and decomposes upon solvent removal to yield the polymorphic Form III. researchgate.netuni-bayreuth.de

Although specific studies on the hydrate formation of Betamethasone valeroacetate were not found, research on Betamethasone Acetate has identified a hydrate form. researchgate.net The formation of this hydrate was found to be facilitated by the amorphous form and lower temperatures. researchgate.net This suggests that, under certain conditions, Betamethasone valeroacetate may also have the potential to form hydrates, which would require dedicated investigation to understand their formation and stability.

Impact of Excipients and Manufacturing Processes on Crystalline Forms

The choice of excipients and the manufacturing processes employed can have a profound impact on the crystalline form of an API in the final drug product.

Impact of Excipients: In film-forming formulations, the evaporation of a volatile solvent like ethanol (B145695) can lead to the crystallization of Betamethasone-17-valerate (B13397696) if its concentration exceeds the saturation limit in the residual film. pharmaexcipients.compharmaexcipients.comnih.gov The presence of excipients such as hydroxypropyl cellulose (B213188) (a film-forming agent) and triethyl citrate (B86180) (a plasticizer) influences this crystallization process. pharmaexcipients.compharmaexcipients.comnih.gov Raman spectroscopy has been used to differentiate between dissolved and crystalline drug in these films. pharmaexcipients.compharmaexcipients.comnih.gov

Furthermore, in cream formulations, the concentration of emulsifiers can significantly affect the stability of Betamethasone valeroacetate. nih.govresearchgate.net Higher concentrations of certain emulsifiers can lead to the isomerization of the active substance, which is a chemical degradation pathway. nih.govresearchgate.net While this is a chemical stability issue, it is interconnected with the physical state of the drug, as solubilization in micellar phases formed by emulsifiers can precede degradation. The stability of Betamethasone-17-valerate has been shown to be pH-dependent and can be influenced by the choice of semi-solid bases. nih.gov

Impact of Manufacturing Processes: Manufacturing processes that involve the removal of solvents, such as drying, are critical steps where polymorphic transformations can occur. As observed with the methanol solvate of Betamethasone valeroacetate, the drying process directly leads to the formation of the metastable Form III. researchgate.netuni-bayreuth.de Any subsequent heating during processing could then trigger the conversion to Form II. researchgate.netuni-bayreuth.de Therefore, precise control over manufacturing parameters such as temperature, humidity, and solvent content is essential to maintain the desired crystalline form of Betamethasone valeroacetate.

Advanced Drug Delivery Systems and Biopharmaceutical Considerations Mechanistic Focus

Nanotechnology Applications in Delivery System Design

Nanotechnology has been increasingly utilized to overcome the limitations of conventional topical drug delivery, such as poor penetration through the stratum corneum, instability, and low solubility nih.gov. For Betamethasone (B1666872) Valerate (B167501), nano-delivery systems aim to enhance its dermal targeting and therapeutic efficacy nih.govnih.gov.

Nanoemulsion Formulation and Physicochemical Characterization